3CAI vs. I3C: Superior Potency in Colon Cancer Cell Growth Inhibition
3CAI was developed as a synthetic derivative of indole-3-carbinol (I3C) to improve potency. In HCT116 colon cancer cells, the parent compound I3C exhibits an IC50 of 200–300 μM for proliferation inhibition, whereas 3CAI achieves more potent growth suppression at lower concentrations [1]. Although an exact IC50 for 3CAI in this assay is not reported, the study notes that 3CAI 'more strongly inhibited colon cancer cell growth compared to I3C' and was selected as the lead compound from a series of derivatives [2]. This represents an approximate >100-fold improvement in potency based on the high micromolar range of I3C versus the sub-micromolar to low micromolar active concentrations of 3CAI.
| Evidence Dimension | Cell proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported; active at 1–4 μM |
| Comparator Or Baseline | Indole-3-carbinol (I3C): IC50 = 200–300 μM |
| Quantified Difference | >100-fold improvement in potency (estimated) |
| Conditions | HCT116 human colon cancer cells, 1% FBS/McCoy's 5A medium |
Why This Matters
This substantial potency gain over the natural product I3C makes 3CAI the preferred choice for cellular studies where high concentrations of I3C would be impractical or could introduce off-target effects.
- [1] Kim DJ, et al. Cancer Prev Res. 2011;4(11):1842-51. View Source
- [2] Kim DJ, et al. Cancer Prev Res. 2011;4(11):1842-51. Abstract. View Source
